(E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
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Overview
Description
(E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is a synthetic organic compound that features a chlorophenyl group, a pyrimidinyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could start with the chlorination of a phenyl carbonyl compound, followed by the introduction of a pyrimidinyl group through nucleophilic substitution. The final step might involve the formation of the nitrile group via a dehydration reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrimidinyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group is likely to undergo substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for compounds like (E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and pyrimidinyl groups may facilitate binding to these targets, while the nitrile group could be involved in further chemical reactions within the biological system.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chlorophenyl)carbonyl)-3-(pyridin-2-ylamino)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-((2-Bromophenyl)carbonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O/c15-12-5-2-1-4-11(12)13(20)10(8-16)9-19-14-17-6-3-7-18-14/h1-7,9H,(H,17,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNQAZQIMPXCJC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=CNC2=NC=CC=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C(=C/NC2=NC=CC=N2)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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